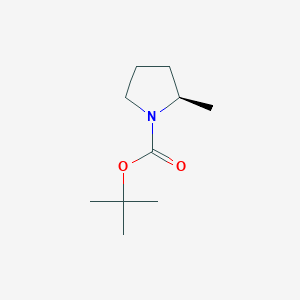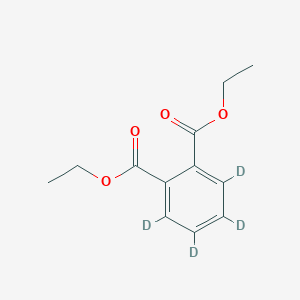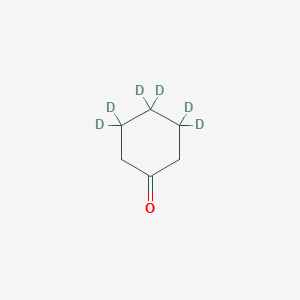
3-Oxoindan-4-carboxylic acid
Descripción general
Descripción
3-Oxoindan-4-carboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C10H8O3 and a molecular weight of 176.17 .
Molecular Structure Analysis
The molecular structure of 3-Oxoindan-4-carboxylic acid consists of a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .Physical And Chemical Properties Analysis
Carboxylic acids, including 3-Oxoindan-4-carboxylic acid, exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis . They can act as an organic substrate, reagents in reactions, and are also used as catalysts . They present activity in substitution, addiction, condensation, polymerizations, and copolymerization reactions .
- The specific methods of application or experimental procedures would depend on the particular reaction being carried out. For example, carboxylic acid derivatives can be synthesized from carboxylic acids and can be hydrolyzed to produce carboxylic acids .
- The outcomes obtained would also depend on the specific reaction. For instance, in the synthesis of carboxylic acids, the product would be a carboxylic acid or its derivative .
-
Nanotechnology
- Carboxylic acids are used as surface modifiers in nanotechnology to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- The methods of application involve the use of carboxylic acids as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- The outcomes of these applications include improved dispersion and incorporation of nanoparticles, which can enhance the performance of the nanomaterials .
-
Polymers
- In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- The methods of application would involve the use of carboxylic acids in the synthesis or modification of polymers .
- The outcomes would include the production of polymers with desired properties .
-
Medical Field
- Carboxylic acids find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
- The methods of application and outcomes would depend on the specific application within the medical field .
-
Pharmacy
-
Modification Surface of Nanoparticles Metallic
-
Fermentation Processes
-
Geological Processes
-
Synthesis from Oxidation Reactions
- Carboxylic acids can be produced in laboratories or at large scale from oxidation reactions of aldehydes, primary alcohols, and hydrocarbons .
- The methods of application would involve the use of carboxylic acids in the synthesis of other compounds .
- The outcomes would include the production of desired compounds .
-
Modification Surface of Nanostructures
- Carboxylic acids are used for the surface modification of nanostructures such as carbon nanotubes and graphene .
- The methods of application involve using carboxylic acids as surface modifiers .
- The outcomes include improved dispersion and incorporation of nanostructures, enhancing the performance of the nanomaterials .
-
Obtaining of Small Molecules
-
Obtaining of Macromolecules
-
Food Industry
- Carboxylic acids such as citric acid, lactic acid or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .
- The methods of application would involve the use of carboxylic acids in the fermentation process .
- The outcomes would include the production of fermented products .
-
Amide Bond Formation
- Carboxylic acids are crucial in amide bond formation, which is a substantial part of organic and medicinal chemistry . They are used in the synthesis of peptides, lactams, and more than 25% of familiar drugs .
- The methods of application would involve the use of carboxylic acids in the synthesis of amides .
- The outcomes would include the production of amides in excellent yields .
-
Synthesis of Bioactive Products
- Carboxylic acids play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
- The methods of application would involve the use of carboxylic acids in the synthesis of bioactive products .
- The outcomes would include the production of bioactive products .
-
Medication Synthesis
- Carboxylic acids are used in the synthesis of medications. More than 25% of familiar drugs consist of a carboxamide group, which is synthesized by direct amidation of the carboxylic acid substrate with an amine functional group .
- The methods of application would involve the use of carboxylic acids in the synthesis of medications .
- The outcomes would include the production of medications .
-
Synthesis of Peptides and Lactam
-
Activation of Carboxylic Acid
- Carboxylic acids can be activated and converted into more active intermediates such as anhydride, acyl imidazole, and acyl halide .
- The methods of application would involve the use of carboxylic acids in the activation of carboxylic acid .
- The outcomes would include the production of activated carboxylic acids .
Safety And Hazards
The safety data sheet for 3-Oxoindan-4-carboxylic acid suggests that it may cause skin corrosion/irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Relevant Papers Several papers were found that discuss carboxylic acids and similar compounds . These papers cover topics such as the transformations of carboxylic acid groups , the synthesis of substituted indan-1-carboxylic acid , and the electrochemical synthesis of oxazoles .
Propiedades
IUPAC Name |
3-oxo-1,2-dihydroindene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDJUCKRPYDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506531 | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxoindan-4-carboxylic acid | |
CAS RN |
71005-12-4 | |
| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71005-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)
